1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol
Description
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol is an organic compound with the molecular formula C10H12O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the tetrahydronaphthalene ring system
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-3,9-13H,4-5H2 |
InChI Key |
MWLXTVUOOHPORI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method is the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by selective hydroxylation. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields tetrahydronaphthalene derivatives.
Substitution: Forms halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and redox reactions, influencing its biological activity. It may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthol: Contains a single hydroxyl group, offering different reactivity and applications.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: Has two hydroxyl groups, providing intermediate properties between tetrahydronaphthalene and 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and biological research .
Biological Activity
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol is a polyhydroxylated compound with potential biological activities that have garnered interest in pharmacological research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- IUPAC Name : this compound
This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial strains by disrupting cellular processes. The compound's mechanism may involve the inhibition of critical enzymes or pathways necessary for bacterial survival and replication .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable study investigated the compound's effects on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm mass when treated with this compound at concentrations above the MIC. This suggests potential applications in treating biofilm-associated infections .
Research Findings
Recent studies have explored the compound's role in modulating immune responses. In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect highlights its potential as a therapeutic agent in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
